![molecular formula C9H9N5OS B12921663 (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is a compound that features a purine derivative linked to a butenone moiety through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one typically involves the reaction of a purine derivative with a butenone derivative in the presence of a sulfur source. Commonly used reagents include thiols or disulfides, and the reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenone moiety can be reduced to form the corresponding butanone derivative.
Substitution: The amino group in the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butanone derivatives.
Substitution: Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-2-en-2-one: Similar structure but with a different position of the double bond.
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties
Propiedades
Fórmula molecular |
C9H9N5OS |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one |
InChI |
InChI=1S/C9H9N5OS/c1-5(15)2-3-16-8-6-7(12-4-11-6)13-9(10)14-8/h2-4H,1H3,(H3,10,11,12,13,14)/b3-2+ |
Clave InChI |
UFWXAZPCHHPARF-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/SC1=NC(=NC2=C1NC=N2)N |
SMILES canónico |
CC(=O)C=CSC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


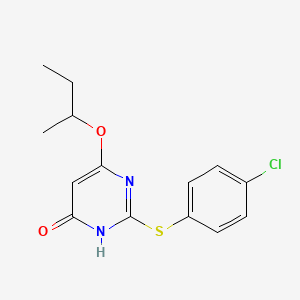

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
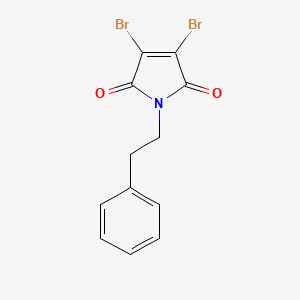
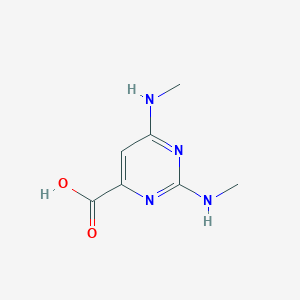
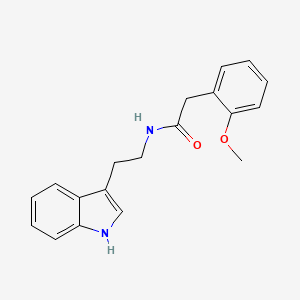
![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
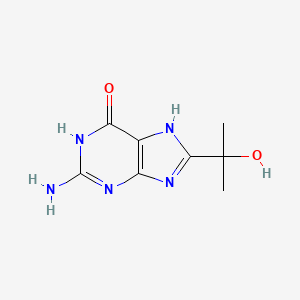

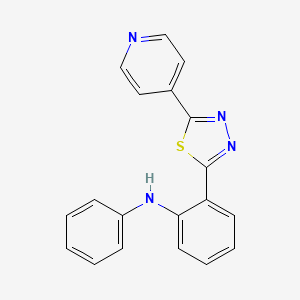
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
